1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique structural features, which include a tert-butyl group attached to the thiadiazole ring and a fluorophenyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the cyclization of thiosemicarbazide derivatives with appropriate reagents to form the thiadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the thiadiazole or piperazine rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the thiadiazole and piperazine rings, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: The compound finds applications in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
2-Amino-5-tert-butyl-1,3,4-thiadiazole
1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3-methylurea
Uniqueness: 1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine is unique due to its combination of the tert-butyl group and the fluorophenyl group, which confer distinct chemical and biological properties compared to other thiadiazole derivatives. This combination enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-tert-butyl-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4S/c1-16(2,3)14-18-19-15(22-14)21-10-8-20(9-11-21)13-6-4-12(17)5-7-13/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOLJJWKVUZWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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